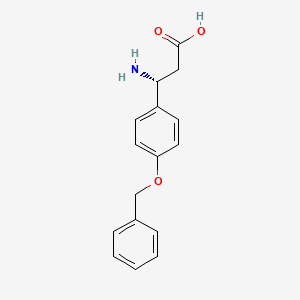

(r)-3-(p-Benzyloxyphenyl)-beta-alanine

Description

Overview of Stereochemistry in Non-Alpha Amino Acids

With the exception of glycine, all proteinogenic alpha-amino acids are chiral at the alpha-carbon. Similarly, beta-amino acids can possess a chiral center, typically at the beta-carbon, leading to the existence of stereoisomers (enantiomers and diastereomers). The stereochemistry is designated using the D/L or, more unambiguously, the R/S nomenclature. In non-alpha amino acids, the position of the chiral center dictates the molecule's spatial arrangement and, consequently, its interaction with other chiral molecules, a critical factor in biological systems and asymmetric synthesis. The presence of the additional methylene (B1212753) group in the backbone of beta-amino acids, compared to their alpha-counterparts, endows them with greater conformational flexibility and the ability to form unique secondary structures in peptides.

The Role of Beta-Amino Acids as Chirons and Synthons

In the lexicon of organic synthesis, a "synthon" refers to a conceptual unit within a molecule that assists in the planning of a synthesis, while a "chiron" is a chiral building block derived from a readily available natural product. Enantiomerically pure β-amino acids are highly valued as chiral building blocks in the synthesis of a wide array of pharmaceutically active compounds. umich.edu Their bifunctional nature—possessing both an amino and a carboxylic acid group—allows them to be incorporated into larger molecules through peptide bond formation or other chemical transformations. They serve as precursors for the synthesis of complex natural products, β-lactams (a core structure in many antibiotics), and peptidomimetics. The defined stereochemistry of a chiral beta-amino acid allows for the controlled introduction of a specific stereocenter into a target molecule, which is a fundamental goal of asymmetric synthesis.

Historical Context and Evolution of Beta-Amino Acid Synthesis Methodologies

While β-alanine, the simplest achiral beta-amino acid, is a naturally occurring compound, the broader significance and synthetic potential of chiral beta-amino acids have been more fully appreciated in recent decades. frontiersin.org Early synthetic methods were often lengthy and lacked robust stereocontrol. However, the increasing demand for these compounds, particularly from the pharmaceutical industry, has driven the development of sophisticated and efficient synthetic methodologies.

Key evolutionary milestones in beta-amino acid synthesis include:

Homologation of α-amino acids: The Arndt-Eistert synthesis is a classical method used to convert α-amino acids into their β-homologues by extending the carbon chain.

Conjugate Addition Reactions: The addition of nitrogen nucleophiles to α,β-unsaturated esters (Michael addition) is a powerful and widely used strategy. The development of asymmetric variants of this reaction, using chiral catalysts or auxiliaries, has been crucial for accessing enantiopure β-amino acids.

Asymmetric Hydrogenation: The catalytic hydrogenation of enamines using chiral metal complexes (e.g., Rhodium or Ruthenium-based catalysts) has emerged as a highly efficient method for producing β-amino acids with high enantioselectivity.

Biocatalytic Methods: The use of enzymes, such as lipases for kinetic resolution or transaminases for reductive amination of β-ketoacids, offers an environmentally friendly and highly selective approach to obtaining enantiomerically pure β-amino acids. nih.gov

These advancements have transformed chiral beta-amino acids from laboratory curiosities into readily accessible and indispensable tools for modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODMAXQPPKRFPS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-77-6 | |

| Record name | 218608-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of R 3 P Benzyloxyphenyl Beta Alanine

The enantioselective synthesis of (r)-3-(p-Benzyloxyphenyl)-beta-alanine can be achieved through several modern asymmetric synthesis strategies. As a derivative of β-phenylalanine, methods developed for this class of compounds are directly applicable. nih.gov

Common synthetic routes include:

Asymmetric Conjugate Addition: This approach often starts with an α,β-unsaturated ester, such as p-benzyloxycinnamate. A chiral nitrogen source is added across the double bond, guided by a chiral catalyst or auxiliary to ensure the formation of the desired (R)-enantiomer.

Catalytic Asymmetric Hydrogenation: A precursor enamine, derived from the corresponding β-ketoester, can be stereoselectively hydrogenated using a chiral catalyst. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands are frequently employed to achieve high enantiomeric excess.

Enzymatic Resolution: A racemic mixture of 3-(p-Benzyloxyphenyl)-beta-alanine or its ester derivative can be subjected to enzymatic resolution. For instance, a lipase (B570770) can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (R)- and (S)-forms. nih.gov

From Chiral Precursors: Synthesis can begin from a chiral starting material, such as an L- or D-amino acid, which is then chemically transformed into the target molecule while retaining stereochemical integrity. ontosight.ai

The choice of method often depends on factors such as desired scale, cost-effectiveness, and the availability of starting materials and catalysts. The benzyloxy group serves as a common protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted side reactions during synthesis. ontosight.ai

Chemical and Physical Properties

(r)-3-(p-Benzyloxyphenyl)-beta-alanine is a white to off-white crystalline solid. Its structure combines a chiral β-amino acid core with an aromatic side chain containing a benzyl (B1604629) ether. This structure imparts a combination of hydrophilic (amino and carboxyl groups) and hydrophobic (benzyloxyphenyl group) characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₃ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 218608-77-6 |

| Appearance | White to almost white powder/crystal |

| Boiling Point (Predicted) | 460.9 ± 45.0 °C |

| Density (Predicted) | 1.219 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.73 ± 0.10 (Carboxylic Acid) |

Spectroscopic Properties

While specific, experimentally verified spectra for (r)-3-(p-Benzyloxyphenyl)-beta-alanine are not widely available in public databases, the expected spectroscopic characteristics can be predicted based on its molecular structure.

| Spectroscopy | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the aromatic protons of both the phenyl and benzyloxy rings (typically in the δ 7.0-7.5 ppm range). A singlet for the benzylic CH₂ protons (~δ 5.0 ppm). Multiplets for the aliphatic backbone protons (CH and CH₂) of the β-alanine structure. Signals for the amine (NH₂) and carboxylic acid (OH) protons, which may be broad and exchangeable. |

| ¹³C NMR | Signals for the carbonyl carbon (~170-180 ppm). Aromatic carbon signals in the ~115-160 ppm range. A signal for the benzylic carbon (~70 ppm). Signals for the aliphatic carbons of the β-alanine backbone. |

| Infrared (IR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). N-H stretching from the amine group (~3300-3500 cm⁻¹). A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹). C=C stretches from the aromatic rings (~1450-1600 cm⁻¹). C-O stretching from the ether linkage. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, corresponding to its molecular weight (271.31). Common fragmentation patterns would include the loss of the benzyl (B1604629) group or cleavage of the amino acid backbone. |

Applications of R 3 P Benzyloxyphenyl Beta Alanine As a Chiral Building Block in Complex Organic Synthesis

Synthesis of Beta-Peptides and Foldamers

Beta-peptides are oligomers of β-amino acids that, like their natural α-peptide counterparts, can adopt stable and predictable secondary structures. These synthetic oligomers, often referred to as "foldamers," are of significant interest because they are generally resistant to enzymatic degradation by proteases. nih.gov The unique backbone structure of β-peptides allows them to form novel helical, sheet, and turn structures not accessible to α-peptides. The incorporation of β-amino acids with specific side chains, such as (R)-3-(p-Benzyloxyphenyl)-beta-alanine, is crucial for directing the folding process and presenting functional groups in a defined three-dimensional space.

Design and Synthesis of Secondary Structures (e.g., Beta-Sheets, Helices)

The sequence of β-amino acids in an oligomer dictates its resulting secondary structure. Research has shown that β-peptides can form various types of helices (e.g., 10-helix, 12-helix, 14-helix) and stable sheet structures. nih.gov The 14-helix, for instance, is a particularly stable and well-studied motif in β-peptides composed of β³-substituted amino acids, where the side chain is on the carbon adjacent to the amine. nih.gov

The this compound residue can be strategically placed within a sequence to promote specific folds. Its bulky aromatic side chain can influence long-range contacts and packing within the folded structure. In the design of helical β-peptides intended to mimic the surfaces of α-helical proteins, such large side chains are critical for engaging in protein-protein interactions. nih.gov For example, β-peptides have been designed to mimic BH3 domain proteins, which use hydrophobic side chains to bind to anti-apoptotic proteins of the Bcl-2 family. nih.gov The p-benzyloxyphenyl group can serve as a functional mimic of large hydrophobic residues like phenylalanine or tryptophan in such applications. The formation of stable secondary structures is often confirmed using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Secondary Structure | Description | Key Features |

| 14-Helix | A right-handed helix characterized by hydrogen bonds between the C=O group of residue i and the N-H group of residue i+2. This forms a 14-membered ring. | Highly stable conformation, particularly with β³-amino acids. Presents side chains on a well-defined scaffold. nih.gov |

| 12-Helix | A helix defined by C=O(i) to N-H(i+2) hydrogen bonds, creating a 12-membered ring. | Often observed in oligomers of β²-amino acids or cyclic β-amino acids. |

| Beta-Hairpin | A simple sheet structure where two β-strands are connected by a short turn. | Can be induced by using a combination of β-amino acids or by linking β-strands with a turn-inducing segment from the α-peptide world. nih.gov |

Incorporation into Oligomeric Scaffolds

Beyond simple secondary structures, this compound can be incorporated into more complex oligomeric scaffolds. These scaffolds can serve as frameworks for presenting multiple functional groups in a precise spatial arrangement, a key strategy in developing mimetics of natural multivalent carbohydrate ligands or designing inhibitors of protein-protein interactions. nih.govnih.gov The defined stereochemistry at the C3 position ensures that the side chain projects from the backbone in a predictable manner, which is essential for the rational design of functional molecules.

Foldamers composed of heterogeneous backbones, such as those containing both α- and β-amino acids, have also been developed. nih.gov This "block" approach allows for fine-tuning of the structural and functional properties of the resulting oligomer. For example, a β-peptide segment containing this compound could be combined with α-peptide segments to create a chimeric molecule with unique folding propensities and biological activities. nih.gov Such scaffolds have been explored for their ability to form higher-order structures, including helix bundles, demonstrating the potential to create synthetic protein-like architectures. nih.gov

Preparation of Functionalized Amino Acid Derivatives

The utility of this compound as a building block is greatly enhanced by its chemical modification into derivatives suitable for specific synthetic methodologies, such as automated solid-phase synthesis or stereoselective alkylation reactions.

Orthogonally Protected Derivatives for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and foldamer chemistry. This technique relies on the concept of orthogonal protection, where different functional groups are masked with protecting groups that can be removed under distinct chemical conditions without affecting the others. nih.gov For this compound, three key functional groups must be considered: the amine, the carboxylic acid, and the phenolic hydroxyl (which is pre-protected as a benzyl (B1604629) ether).

To prepare this building block for SPPS, the α-amino group is typically protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The carboxylic acid is left free to be activated for coupling to a resin-bound amine. The benzyl ether on the side-chain phenol (B47542) is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin. This benzyl group can be removed later via hydrogenolysis if the free phenol is required. This orthogonal protection scheme allows for the precise and sequential assembly of complex peptide chains on a solid support. nih.govnih.gov

| Protecting Group | Functional Group Masked | Cleavage Conditions | Orthogonality |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amino Group (N-terminus) | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. nih.gov |

| Boc (tert-Butoxycarbonyl) | Amino Group (N-terminus) | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to base and hydrogenolysis. |

| Benzyl (Bn) | Phenolic Hydroxyl (Side-Chain) | Hydrogenolysis (H₂, Pd/C) | Stable to standard acid and base used in SPPS. |

| Alloc (Allyloxycarbonyl) | Amino Group | Pd(0) catalysis | Orthogonal to Fmoc, Boc, and Benzyl groups. nih.gov |

Generation of Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. rsc.org Molecules containing this motif are found in numerous biologically active natural products. rsc.org The framework of this compound can be used as a chiral template to generate a new quaternary stereocenter at the C2 position.

This is typically achieved through the diastereoselective alkylation of a corresponding enolate. First, the amino and carboxyl groups of the β-amino acid are protected (e.g., as an N-Boc protected methyl ester). Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The existing stereocenter at C3 directs the approach of an incoming electrophile (e.g., an alkyl halide like methyl iodide) to one face of the enolate, leading to the formation of one diastereomer in preference to the other. This process effectively transfers the stereochemical information from the C3 position to the newly formed C2 quaternary center. Such methods are powerful tools for creating complex, stereochemically dense regions in target molecules. researchgate.netprinceton.edu

Construction of Heterocyclic Systems Utilizing the Beta-Alanine Moiety

Heterocyclic compounds are a cornerstone of medicinal chemistry, with ring systems containing nitrogen, oxygen, or sulfur being present in a vast number of pharmaceuticals. researchgate.net The 1,3-relationship between the amino and carboxyl functional groups in β-alanine and its derivatives makes it an ideal precursor for the synthesis of various six-membered heterocyclic systems.

For example, this compound can undergo cyclocondensation reactions with suitable bifunctional reagents to form chiral heterocycles. A classic example is the Biginelli reaction or related cyclizations, where the β-amino acid derivative can react with an aldehyde and a urea (B33335) or thiourea (B124793) to yield a dihydropyrimidinone or dihydropyrimidinethione. The stereocenter at the C3 position of the starting material would be incorporated into the final heterocyclic ring, creating a stereochemically defined product. This strategy allows the inherent chirality of the amino acid to be directly translated into the heterocyclic target, avoiding the need for chiral resolution or asymmetric catalysis in later steps. Such methodologies are efficient for building libraries of chiral heterocyclic compounds for biological screening. researchgate.net

Development of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

The intrinsic chirality of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands and auxiliaries. While specific examples detailing the direct conversion of this particular β-amino acid into a widely used ligand are not extensively documented, the principles of ligand design and the known applications of similar β-amino acid derivatives allow for the extrapolation of its potential in this domain.

Chiral ligands derived from amino acids are pivotal in transition metal-catalyzed asymmetric reactions. The amino and carboxyl functional groups of this compound can be readily modified to create bidentate or polydentate ligands capable of coordinating with a metal center. For instance, the amine can be transformed into an amide, a phosphinamine, or a sulfonamide, while the carboxylic acid can be converted to an ester, an amide, or an alcohol, which can be further functionalized.

The general strategy for developing chiral ligands from β-amino acids often involves the following transformations:

N-Acylation and P-Functionalization: The amino group can be acylated with a phosphine-containing carboxylic acid or reacted with a chlorophosphine to introduce a phosphorus donor atom. The resulting P,N-ligands are effective in a variety of metal-catalyzed reactions.

Amide and Hydroxamic Acid Formation: The carboxylic acid can be coupled with chiral amines or hydroxylamines to generate bidentate ligands. Chiral amino acid-based hydroxamic acids have been shown to be effective ligands in vanadium-catalyzed asymmetric epoxidation. mdpi.com

Formation of Chiral Auxiliaries: The amino acid itself can be used as a chiral auxiliary to control the stereochemical outcome of a reaction. For example, N-acyl derivatives of amino acids have been employed as chiral dienophiles in asymmetric Diels-Alder reactions. cdnsciencepub.com

The benzyloxy-protected phenol in this compound adds another layer of functionality. The benzyl group can be removed under specific conditions to reveal a free phenol, which can also act as a coordinating group in a chiral ligand. The steric bulk of the p-benzyloxyphenyl group can also play a crucial role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity in catalytic transformations.

A representative application of a chiral ligand derived from a β-amino acid derivative is in copper-catalyzed asymmetric conjugate additions. The design of the ligand is critical for achieving high enantioselectivity.

| Catalyst System | Reaction | Enantiomeric Excess (ee) |

| Cu(I) / Chiral β-Amino Acid-derived Ligand | Conjugate addition of dialkylzinc to enones | Up to 98% |

| Rh(I) / Chiral Phosphine-β-Amino Amide | Asymmetric Hydrogenation of Alkenes | >99% |

| Pd(II) / N-Protected Amino Acid | C-H Functionalization | High |

This table presents representative data for reactions using chiral ligands derived from various amino acids to illustrate the potential applications.

General Utility in Stereodivergent Synthetic Strategies

Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product with multiple stereocenters from a common starting material, is a powerful tool in organic chemistry. Chiral building blocks like this compound are instrumental in such strategies. The predefined stereocenter of the β-amino acid can serve as a stereochemical anchor, directing the formation of new stereocenters.

The utility of this compound in stereodivergent synthesis would stem from its ability to be transformed into intermediates that can react under catalyst or reagent control to yield different diastereomers. For example, the reduction of a ketone derived from this amino acid could be directed by different chiral reducing agents to produce either the syn or anti alcohol diastereomer.

A key concept in stereodivergent strategies involving amino acids is the ability to control the formation of a second stereocenter adjacent to the existing one. For instance, the diastereoselective alkylation of an enolate derived from an N-protected derivative of this compound could potentially lead to different diastereomers depending on the reaction conditions and the nature of the protecting group.

Recent advancements have highlighted the use of β-amino gem-bis(boronates) in stereodivergent synthesis to access both syn- and anti-α,β-disubstituted β-aminoalkylboronates. acs.org This showcases a strategy where a derivative of a β-amino acid can be used to generate multiple stereoisomers. While not directly demonstrated with this compound, its structure is amenable to similar synthetic manipulations.

The table below outlines a hypothetical stereodivergent approach using a derivative of this compound.

| Precursor (from title compound) | Reaction Conditions | Diastereomeric Ratio (Product A : Product B) |

| N-Protected Ketone | Reagent A (e.g., NaBH4, CeCl3) | >95 : 5 (syn) |

| N-Protected Ketone | Reagent B (e.g., L-Selectride®) | <5 : 95 (anti) |

| Chiral Imine | Allylation with In/THF | >95 : 5 (S,S) |

| Chiral Imine | Allylation with Zn/DMF, LiCl | <5 : 95 (S,R) |

This table illustrates the principles of stereodivergent synthesis using hypothetical reactions of derivatives of the title compound, based on established methodologies for similar structures. thieme-connect.com

Q & A

Q. What are the optimal synthetic routes for (R)-3-(p-Benzyloxyphenyl)-beta-alanine, and how can its purity be validated?

Methodological Answer: The compound can be synthesized via modifications of established β-alanine synthesis pathways. For example, introducing the p-benzyloxyphenyl group may involve coupling reactions using protected β-alanine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 3-amino-β-alanine precursors with p-benzyloxybenzyl halides.

- Chiral resolution : Employing chiral catalysts or chromatography to isolate the (R)-enantiomer .

Validation requires HPLC-MS for purity assessment and NMR (¹H/¹³C) for structural confirmation. Polarimetry or chiral chromatography ensures enantiomeric excess (>98%) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization (ESI+) and use deuterated internal standards (e.g., d4-tyrosine analogs) to account for matrix effects .

- Microdialysis coupled with HPLC : For real-time monitoring in brain or hepatic tissues, with a limit of detection (LOD) <10 nM .

- Validation parameters: Include recovery rates (>85%), intra-/inter-day precision (CV <15%), and linearity (R² >0.99) across physiological concentrations (0.1–100 µM) .

Advanced Research Questions

Q. How does this compound influence beta-alanine metabolism in malignant versus benign cells?

Methodological Answer:

- In vitro models : Compare hepatocellular carcinoma (HCC) cells (e.g., HepG2) with primary hepatocytes. Use single-cell RNA sequencing to map beta-alanine metabolism genes (e.g., ABAT, ALDH6A1) and CopyKat analysis to distinguish malignant/benign clusters .

- Metabolomic profiling : Quantify carnosine, homocarnosine, and beta-alanine via LC-MS. Malignant cells show 2–3× higher beta-alanine uptake (p<0.01) and elevated taurine synthesis (p<0.05) .

- Functional assays : siRNA knockdown of beta-alanine transporters (e.g., SLC6A6) to assess proliferation/apoptosis. Data suggest malignant cells depend on beta-alanine for redox balance .

Q. What experimental designs are suitable for studying long-term neurocognitive effects of this compound?

Methodological Answer:

- Randomized controlled trials (RCTs) : Double-blind, parallel-group designs with 6–12-month supplementation. Stratify cohorts by baseline cognitive status (MoCA scores) and diet (vegetarians vs. omnivores) .

- Outcome measures :

- MRS imaging : Quantify brain homocarnosine/carnosine signals at 3T MRI (precision ±5%) .

- Cognitive batteries : Include Trail Making Test (TMT-B) and n-back tasks to assess executive function.

- Statistical analysis : Mixed-model ANOVA with group × time interaction (SAS/SPSS). Account for covariates (age, baseline carnosine) .

Q. Are there synergistic effects between this compound and other neuromodulators (e.g., serotonin precursors)?

Methodological Answer:

- Combinatorial screening : Use factorial designs (e.g., 2×2 matrix) testing the compound with 5-HTP or BDNF mimetics. Measure outcomes via:

- Mechanistic studies : LC-MS/MS to quantify serotonin/β-alanine interaction in synaptic vesicles. Beta-alanine may compete with tryptophan for transport (Ki ~50 µM) .

Q. How do metabolic contradictions in beta-alanine pathways across models (e.g., HCC vs. Drosophila) inform target validation?

Methodological Answer:

- Cross-species analysis : Compare transcriptomic datasets (e.g., human HCC vs. Drosophila mutants) using Gene Set Enrichment Analysis (GSEA) . Key pathways:

- CRISPR-Cas9 models : Knockout beta-alanine synthase (βAS) in zebrafish to assess conservation. Preliminary data suggest divergent roles in ammonia detoxification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.